molecular formula C16H14ClNO3 B2797628 (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide CAS No. 537689-21-7

(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide

Cat. No. B2797628
CAS RN: 537689-21-7
M. Wt: 303.74
InChI Key: QGKDSCOHAXKLQP-RMKNXTFCSA-N
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Description

(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide, also known as CLPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CLPAA is a derivative of 2-hydroxyphenylacrylamide, which is known for its anti-inflammatory and antioxidant properties.

Scientific Research Applications

Corrosion Inhibition

Acrylamide derivatives have been explored for their potential as corrosion inhibitors. A study by (Abu-Rayyan et al., 2022) investigated the effectiveness of certain synthetic acrylamide derivatives in preventing copper corrosion in nitric acid solutions. The compounds exhibited significant inhibitory effects, suggesting their potential in industrial applications for metal protection.

Antidepressant-like Action

Acrylamide derivatives have been studied for their antidepressant properties. (Deng et al., 2011) synthesized and evaluated a series of N-(2-hydroxyethyl) cinnamamide derivatives, including some acrylamide-based compounds. These derivatives demonstrated significant antidepressant-like actions in animal models.

Cytotoxicity and Anticancer Applications

A study by (Hassan et al., 2014) focused on the synthesis of new acrylamide derivatives and their cytotoxic effects against cancer cells. The synthesized compounds showed potential as anticancer agents, demonstrating the broad therapeutic applications of acrylamide derivatives.

Polymer Chemistry and UV Stabilization

In the field of polymer chemistry, acrylamide derivatives have been used to synthesize UV stabilizers. (Stoeber et al., 2000) synthesized 2(2-hydroxyphenyl)2H-benzotriazoles with acrylamide derivatives, which were effective in stabilizing polymers against UV degradation.

Natural Product Isolation

Acrylamide derivatives have been identified in natural products, like in the study of Solanum lyratum by (Wang et al., 2021). This research revealed the presence of acrylamide derivatives in this plant, expanding the understanding of natural compounds.

properties

IUPAC Name

(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-21-15-8-7-12(17)10-13(15)18-16(20)9-6-11-4-2-3-5-14(11)19/h2-10,19H,1H3,(H,18,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKDSCOHAXKLQP-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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